molecular formula C14H23NO3 B577370 tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1272758-17-4

tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B577370
CAS No.: 1272758-17-4
M. Wt: 253.342
InChI Key: CHSKMGWWUHJSMO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)6-4-11(16)5-7-14/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSKMGWWUHJSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856788
Record name tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272758-17-4
Record name 2-Azaspiro[4.5]decane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272758-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
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Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
  • CAS Number : 1272758-17-4
  • Molecular Formula: C₁₄H₂₃NO₃
  • Molecular Weight : 253.34 g/mol
  • Structure : A spirocyclic compound featuring a bicyclic system (4.5-membered rings) with a ketone group at the 8-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 2-position .

Key Properties :

  • Storage : Stable under ambient conditions (sealed, dry, room temperature) .
  • Applications : Serves as a building block in drug discovery, particularly for synthesizing conformationally constrained α-proline analogs, which enhance target binding due to their rigid spirocyclic frameworks .

Spirocyclic carbamates and ketones are critical in medicinal chemistry for their stereochemical control and metabolic stability. Below is a detailed comparison of This compound with structurally related analogs:

Key Analysis :

Position of Ketone Group :

  • The 8-oxo group in the target compound provides distinct electronic and steric effects compared to 7-oxo or 2-oxo analogs. For instance, 7-oxo derivatives (CAS 1421313-98-5) may exhibit increased ring puckering, affecting protein-ligand interactions .
  • Ketone position influences reduction chemistry: 8-oxo derivatives undergo selective reduction to alcohols (e.g., Step 4 in ), whereas 2-oxo analogs may require alternative strategies .

3,8-Diaza derivatives (e.g., ) introduce additional nitrogen atoms, enabling dual hydrogen-bonding interactions but complicating synthesis due to competing reactivity .

Synthetic Accessibility :

  • Boc protection (Step 3 in ) achieves high yields (94%) for the target compound, whereas analogs with multiple heteroatoms (e.g., 1-oxo-8-oxa-3,8-diaza in ) require more complex purification .
  • Cyanide introduction (Step 5 in ) is efficient (107% yield) for the target compound but may vary in analogs due to steric hindrance from substituents .

Biological Relevance :

  • Spirocyclic α-proline analogs (e.g., from ) are prized for rigidifying peptide backbones, improving pharmacokinetics. The 8-oxo group in the target compound may enhance metabolic stability compared to 7-oxo variants .
  • Safety profiles vary: 7-oxo derivatives (CAS 1421313-98-5) carry GHS warnings for acute toxicity, while the target compound’s hazards are less documented .

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